molecular formula C20H28N4O6 B069945 Sibrafiban CAS No. 172927-65-0

Sibrafiban

Numéro de catalogue: B069945
Numéro CAS: 172927-65-0
Poids moléculaire: 420.5 g/mol
Clé InChI: WBNUCLPUOSXSNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sibrafiban is a N-acylglycine.

Applications De Recherche Scientifique

Clinical Trials and Findings

Numerous clinical trials have evaluated the efficacy and safety of sibrafiban in various settings:

  • TIMI 12 Trial : This phase II trial assessed the pharmacokinetics, pharmacodynamics, and safety of this compound in 329 patients post-ACS. The results indicated effective long-term platelet inhibition with a clear dose-response relationship. However, a relatively high incidence of minor bleeding was noted .
  • SYMPHONY Trial : In this large-scale study involving over 9,000 patients, this compound was compared to aspirin for secondary prevention after ACS. The findings revealed no significant additional benefit of this compound over aspirin regarding major ischemic events, raising concerns about its clinical utility .
  • Comparison with Other Antiplatelet Agents : this compound was also compared to clopidogrel in various studies. While both agents aim to reduce ischemic events, this compound did not demonstrate superior outcomes compared to clopidogrel or aspirin when used as part of standard therapy .

Safety Profile

The safety profile of this compound has been a point of concern due to its association with bleeding complications. In the TIMI 12 trial, major hemorrhage occurred in 1.5% of patients treated with this compound . Additionally, minor bleeding incidents were significantly related to dosing regimens and renal function . This raises important considerations for patient selection and monitoring during treatment.

Potential Applications Beyond ACS

While primarily studied for ACS management, there is ongoing interest in exploring the use of this compound in other vascular conditions where platelet aggregation poses a risk, such as peripheral arterial disease or during certain surgical procedures. Further research is needed to establish its efficacy and safety in these contexts.

Summary Table of Key Clinical Trials

Trial NamePopulation SizeInterventionKey FindingsSafety Concerns
TIMI 12329This compound vs. AspirinEffective long-term platelet inhibition; high minor bleeding rates1.5% major hemorrhage
SYMPHONY9,233This compound vs. AspirinNo significant additional benefit over aspirinIncreased minor bleeding incidents
Various StudiesVariesThis compound vs. ClopidogrelNo superior outcomes compared to standard therapiesBleeding risks similar to other agents

Propriétés

IUPAC Name

ethyl 2-[1-[2-[[4-(N'-hydroxycarbamimidoyl)benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUCLPUOSXSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172927-65-0
Record name Sibrafiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172927-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sibrafiban
Reactant of Route 2
Reactant of Route 2
Sibrafiban
Reactant of Route 3
Reactant of Route 3
Sibrafiban
Reactant of Route 4
Reactant of Route 4
Sibrafiban
Reactant of Route 5
Reactant of Route 5
Sibrafiban
Reactant of Route 6
Reactant of Route 6
Sibrafiban

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.